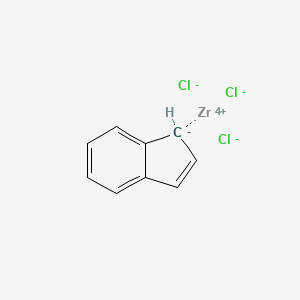

Indenylzirconium trichloride

Description

Historical Context of Indenyl Ligands in Transition Metal Chemistry

The foundation of π-complex chemistry was laid with the elucidation of ferrocene's structure in 1952, which spurred widespread interest in cyclopentadienyl (B1206354) (Cp) metal complexes. nih.gov Shortly thereafter, research expanded to include the indenyl ligand, which is structurally related to the cyclopentadienyl anion but features a fused benzene (B151609) ring. nih.govrsc.org The first indenyl analogues of ferrocene (B1249389) and the cobaltocenium cation were reported by Pauson and Wilkinson. wikipedia.org

A pivotal moment in indenyl chemistry came in 1969 when Hart-Davis and Mawby discovered what would later be termed the "indenyl effect". nih.govwikipedia.org While studying the substitution reactions of molybdenum carbonyl complexes, they observed a significant rate enhancement for the indenyl complex compared to its cyclopentadienyl analogue. nih.govwikipedia.org The term "indenyl effect" was later coined by Fred Basolo to describe this phenomenon, which has since become a fundamental concept in understanding the reactivity of these organometallic compounds. wikipedia.org The synthesis of specific indenyl complexes, such as indenylzirconium trichloride (B1173362), is often achieved through salt metathesis reactions, for instance, by reacting indenyl lithium with zirconium tetrachloride. wikipedia.orgchembk.com More advanced methods have been developed to selectively produce the trichloride complex, which can be challenging due to the competing formation of bis(indenyl) species. sioc-journal.cn

Distinctive Features of Indenyl Ligands Compared to Cyclopentadienyl Analogs

The unique reactivity of indenyl complexes stems from several features that distinguish the indenyl ligand from the simpler cyclopentadienyl (Cp) ligand. rsc.org While both are spectator ligands in many reactions, the fused benzo ring in the indenyl system introduces electronic and steric differences and, most importantly, provides an alternative bonding pathway that is not available to Cp ligands. nih.gov

Hapticity, denoted by the Greek letter η (eta), describes the coordination of a ligand to a metal center through a contiguous series of atoms. wikipedia.org Cyclopentadienyl ligands typically bind in an η⁵ fashion, where all five carbon atoms of the ring are bonded to the metal. ontosight.ai Indenyl ligands also form stable η⁵ complexes, but their defining feature is the ability to undergo a "ring slippage" or haptotropic rearrangement to an η³-coordination mode. wikipedia.orgacs.org In the η³ mode, the metal is bonded to only three carbons of the five-membered ring, which allows the six-membered ring to regain full aromaticity, providing a stabilizing energetic pathway for the rearrangement. nih.govresearchgate.net This facile interconversion between η⁵ and η³ bonding is a key distinction from Cp ligands and is central to the indenyl effect. wikipedia.orgrsc.org While η⁵ and η³ are the most discussed, at least ten different metal-indenyl coordination modes have been reported. rsc.orgrsc.org

The haptotropic shift from η⁵ to η³ has a profound impact on the kinetics of reactions at the metal center. wikipedia.org This phenomenon, known as the indenyl effect, refers to the dramatically enhanced rates of substitution reactions for indenyl complexes compared to their cyclopentadienyl analogs. nih.govwikipedia.org For example, the substitution of a carbonyl ligand in an indenyl rhodium complex was found to be 10⁸ times faster than in the corresponding cyclopentadienyl complex. wikipedia.org The rearrangement from an 18-electron η⁵-indenyl complex to a 16-electron η³-indenyl intermediate opens a coordination site on the metal. acs.org This allows the complex to undergo associative substitution reactions, a pathway not typically accessible to 18-electron cyclopentadienyl complexes. wikipedia.org This unique mechanistic capability has been exploited in the design of catalysts for various organic transformations. nih.govacs.org

Table 1: Comparison of Ligand Properties: Indenyl vs. Cyclopentadienyl

| Feature | Cyclopentadienyl (Cp) | Indenyl (Ind) |

|---|---|---|

| Structure | Single five-membered ring (C₅H₅⁻) | Five-membered ring fused to a benzene ring (C₉H₇⁻) rsc.org |

| Symmetry | Five-fold (D₅ₕ) | Lower symmetry (C₂ᵥ) wikipedia.org |

| Key Hapticity | Primarily η⁵ ontosight.ai | η⁵ and η³ wikipedia.orgwikipedia.org |

| Haptotropic Shift | High energy barrier for η⁵ to η³ shift | Low energy barrier for η⁵ to η³ "ring slippage" acs.orgresearchgate.net |

| Kinetic Effect | "Normal" reaction rates | "Indenyl Effect": significant rate acceleration in substitution reactions nih.govwikipedia.org |

Overview of Zirconium in Homogeneous and Heterogeneous Catalysis

Zirconium has emerged as a highly versatile metal in catalysis, prized for its low toxicity, cost-effectiveness, and flexible coordination chemistry. rsc.org It is employed in various forms, including as zirconium dioxide (ZrO₂) in heterogeneous systems and as organometallic complexes in homogeneous catalysis. rsc.orgacs.org Zirconium-based catalysts are effective in a wide array of organic reactions and have become particularly indispensable in the field of olefin polymerization. ontosight.aimdpi.com

The Group 4 metals—titanium, zirconium, and hafnium—are the workhorses of olefin polymerization catalysis. researchgate.netacs.org These metals form the active centers in Ziegler-Natta catalysts, which revolutionized the polymer industry. wikipedia.org The catalytic activity for polymerization generally follows the trend Ti > Zr > Hf. acs.org Precursors for these catalysts are often organometallic compounds, and Indenylzirconium trichloride , with the chemical formula (C₉H₇)ZrCl₃, is a prominent example of a half-sandwich complex used for this purpose. chembk.comamericanelements.com This yellow crystalline solid serves as a starting material for generating active polymerization catalysts. chembk.com

The field of olefin polymerization has undergone significant evolution since its inception. The initial catalysts discovered by Karl Ziegler and Giulio Natta in the 1950s were heterogeneous, multi-site systems, typically involving a titanium halide and an aluminum alkyl co-catalyst. core.ac.uknih.gov While highly active, these catalysts produced polymers with broad molecular weight distributions due to the lack of uniformity in the active sites. researchgate.net

The major advancement came with the development of soluble, homogeneous catalysts based on metallocenes—complexes with two cyclopentadienyl-type ligands. wikipedia.orgcore.ac.uk A landmark discovery by Walter Kaminsky and Hansjörg Sinn in the 1980s showed that zirconocenes, when activated with methylaluminoxane (B55162) (MAO), were exceptionally active single-site catalysts. researchgate.net These single-site catalysts offer precise control over polymer architecture, molecular weight, and stereochemistry. nih.govbehinpolymerco.com Half-metallocene complexes like This compound are crucial building blocks in this modern catalyst landscape. chembk.com They can be used to synthesize more complex, dissymmetric single-site catalysts by reacting them with a lithium salt of a different substituted indenyl ligand, allowing for fine-tuning of the catalyst's steric and electronic properties. yu.edu.jo

Table 2: Key Milestones in the Development of Zirconium-Based Polymerization Catalysts

| Era / Generation | Key Developers | Catalyst Characteristics | Example System |

|---|---|---|---|

| Early Ziegler-Natta (1950s) | Karl Ziegler, Giulio Natta | Heterogeneous, multi-site, poor control over polymer structure. core.ac.uknih.gov | TiCl₄ / Al(C₂H₅)₂Cl nih.gov |

| Second Generation (1970s) | (Industrial Development) | MgCl₂-supported catalysts, higher activity. nih.gov | MgCl₂/TiCl₄ / Al(C₂H₅)₃ |

| Homogeneous Metallocene (1980s) | Walter Kaminsky, Hansjörg Sinn | Homogeneous, single-site, excellent control over polymer architecture. wikipedia.orgresearchgate.net | Cp₂ZrCl₂ / MAO |

| Modern Single-Site (1990s-Present) | (Various Researchers) | Fine-tunable ligands (including indenyl), post-metallocenes. researchgate.netmdpi.com | (Indenyl)Zr-based complexes |

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇Cl₃Zr americanelements.com |

| IUPAC Name | trichloro(η⁵-indenyl)zirconium ereztech.com |

| Appearance | Yellow crystalline powder chembk.com |

| Molar Mass | 312.83 g/mol |

| Solubility | Soluble in chlorinated solvents like dichloromethane; decomposes in water. chembk.com |

| Key Application | Precursor for Ziegler-Natta and single-site polymerization catalysts. chembk.comvulcanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7Cl3Zr |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

1H-inden-1-ide;zirconium(4+);trichloride |

InChI |

InChI=1S/C9H7.3ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

SVFSDCWNDPBEDV-UHFFFAOYSA-K |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies for Indenylzirconium Trichloride Complexes

Direct Synthesis Routes

Direct synthesis methods typically involve the transmetalation reaction between a zirconium tetrachloride precursor and an indenyl-metal reagent. The reactivity of the indenyl species and the stoichiometry of the reactants are critical factors for success.

The most common and direct method for synthesizing indenylzirconium trichloride (B1173362) complexes is the salt metathesis reaction between an appropriate indenyl lithium salt and a zirconium tetrachloride precursor, such as ZrCl₄ or its tetrahydrofuran (B95107) adduct, ZrCl₄(THF)₂. sioc-journal.cnd-nb.info This reaction involves the deprotonation of the indenyl ligand using a strong base like n-butyllithium to form the lithium indenide, which is then reacted with the zirconium source. d-nb.inforesearchgate.net

The stoichiometry of the reactants is crucial; using a 1:1 molar ratio of the indenyl lithium salt to zirconium tetrachloride favors the formation of the desired half-sandwich trichloride complex. yu.edu.jo However, the formation of the thermodynamically more stable bis(indenyl)zirconium dichloride can still be a significant competing reaction. sioc-journal.cn The choice of solvent can also influence the product distribution and yield. researchgate.net For instance, reacting 2-(CH₃)₂N-indenyllithium with zirconium tetrachloride in toluene (B28343) yields the corresponding bis(indenyl) complex, illustrating the competitive nature of the reaction. d-nb.info

A notable success of this method is the selective synthesis of trichloride indenyl zirconium complexes bearing a pendant pyridine (B92270) moiety, where the intramolecular coordination of the pyridine nitrogen to the zirconium center helps to stabilize the trichloride product and prevent the formation of the di-indenyl complex. sioc-journal.cn

An alternative direct route involves the use of organotin reagents, specifically stannylindenyl compounds. This method provides another pathway for transmetalation to form the zirconium-carbon bond. The reaction of a toluene solution of the organotin reagent with zirconium tetrachloride can yield the desired metallocene complexes. acs.org This approach can be advantageous in certain cases, offering a different reactivity profile compared to the more common lithium salts. Research has shown that some zirconocene (B1252598) complexes can be obtained either via the stannyl (B1234572) or the lithium salt route, indicating the versatility of both precursors. acs.org

Synthesis of Functionalized Indenylzirconium Trichloride Complexes

The introduction of functional groups onto the indenyl ligand allows for the fine-tuning of the electronic and steric properties of the resulting zirconium complexes. This functionalization can influence catalytic activity, stability, and solubility.

A series of novel trichloride indenyl zirconium complexes featuring a pendant pyridine group have been synthesized selectively. sioc-journal.cn This was achieved by reacting the lithium salts of indenyl ligands, which were connected to a pyridine ring through a bridge, with ZrCl₄·2THF. sioc-journal.cn The presence of the pyridine moiety facilitates a chelating effect, where the nitrogen atom coordinates to the zirconium center. This intramolecular coordination stabilizes the half-sandwich structure, leading to the selective formation of the trichloride complex with high yields and easy separation. sioc-journal.cn An X-ray crystal structure of one such complex, [Ind-C(Me, Et)CH₂-Py]ZrCl₃·THF, confirmed the coordination of the pyridine nitrogen to the zirconium atom. sioc-journal.cn

| Complex ID | Bridge Structure | Yield |

| CN1 | -C(Me)₂CH₂- | High |

| CN2 | -C(Me, Et)CH₂- | High |

| CN3 | -CH(Ph)CH₂- | High |

Table 1: Examples of Synthesized this compound Complexes with Pendant Pyridine Moieties. Data sourced from a 2013 study. sioc-journal.cn

The incorporation of pendant arene groups onto the indenyl ligand is another strategy to modify the complex's properties. This can be achieved by synthesizing ω-aryloxyalkyl substituted indenyl compounds. yu.edu.jo For example, a substituted phenol (B47542) can be reacted with an α,ω-dibromoalkane, and the resulting ω-bromo-1-phenoxyalkane is then used to alkylate indenyl lithium. yu.edu.jo The resulting functionalized indenyl ligand, bearing a pendant aryloxy group, can then be reacted with a zirconium source. While this method has been used to create dissymmetric bis(indenyl) complexes by reacting the functionalized indenyl lithium with this compound, the synthesis of the functionalized ligand itself provides a clear pathway to a trichloride complex via reaction with ZrCl₄. yu.edu.jo A similar strategy has been successfully applied in the synthesis of indenyl titanium trichloride complexes with pendant arene groups for ethylene (B1197577) trimerization. researchgate.net

Introducing alkyl or silyl (B83357) groups to the indenyl backbone is a common method to sterically and electronically tune the resulting zirconium complex.

Alkyl Substituents: Alkyl-substituted indenes are typically prepared by reacting an indenyl lithium salt with an appropriate alkyl halide. researchgate.net For example, 4,7-dimethylindenyl lithium can be reacted with 1-bromobutane (B133212) to produce 3-butyl-4,7-dimethyl-1H-indene. researchgate.net Deprotonation of these alkylated indenes with n-butyllithium generates the corresponding lithium salts, which are the direct precursors for reaction with zirconium tetrachloride. researchgate.net While these precursors are often used to synthesize bis(indenyl)zirconium dichloride complexes, they are equally applicable for the synthesis of the trichloride analogues under the correct stoichiometric control. researchgate.net

Silyl Substituents: Silyl groups can be introduced at various positions on the indenyl ring. The synthesis of silyl-substituted indenes provides precursors for silylated indenylzirconium complexes. researchgate.net The reaction of the lithium salt of a silyl-substituted indene (B144670), such as Li(Me₃SiInd), with ZrCl₄(THF)₂ is a direct method for preparing the corresponding zirconium complex. acs.org While this reaction can lead to bis[trimethylsilyl)indenyl]zirconium dichloride, it underscores the viability of the silylated indenyl lithium precursor for creating the trichloride species. researchgate.netacs.org The yields for zirconium complexes derived from 2-silyl substituted indenyl ligands are often significantly higher than for their 1-substituted counterparts. researchgate.net

| Ligand Type | Substituent Example | Precursor Synthesis Method |

| Alkyl-substituted | 3-butyl-4,7-dimethyl-1H-indene | Reaction of 4,7-dimethylindenyl lithium with 1-bromobutane. researchgate.net |

| Silyl-substituted | 1-(trimethylsilyl)indene | Reaction of indenyl lithium with a silicon halide. acs.org |

| Arene-substituted | ω-phenoxyalkyl substituted indene | Alkylation of indenyl lithium with ω-bromo-1-phenoxyalkanes. yu.edu.jo |

Table 2: Examples of Functionalized Indenyl Ligand Precursors.

Synthesis of Ansa-Bridged Systems Relevant to Indenylzirconium Dichlorides

Ansa-metallocenes are a class of constrained-geometry catalysts where two cyclopentadienyl-type ligands are linked by a bridging group. This structural feature imparts specific catalytic properties, particularly in stereoselective polymerization. The synthesis of ansa-bridged systems often starts from precursors that can be converted to indenylzirconium dichlorides.

Key developments in this area include the synthesis of ethylene-bridged bis(indenyl)zirconium dichloride, a C₂-symmetric complex that was instrumental in producing isotactic polypropylene (B1209903). uni-bayreuth.de The synthesis typically involves reacting the dilithium (B8592608) salt of a bis(indenyl)ethane with a zirconium tetrachloride adduct, such as ZrCl₄(THF)₂. scispace.com Following the reaction, treatment with HCl gas and subsequent purification steps yield the desired ansa-zirconocene dichloride. scispace.com

The nature of the bridge can be varied, with dimethylsilylene bridges being another common choice, leading to complexes like rac-Me₂Si(Ind)₂ZrCl₂. uni-bayreuth.de The synthesis of ligands for these ansa-complexes can be intricate, sometimes starting from epoxides to create chiral ligand precursors with different cyclopentadienyl (B1206354) fragments. grafiati.com These precursors are then reacted with ZrCl₄ to form the final ansa-zirconocene dichlorides. grafiati.com Photochemical methods have also been employed, where a bis(vinyl-Cp)zirconium dichloride can undergo an intramolecular [2+2] cycloaddition to form a cyclobutylene-bridged ansa-zirconocene. researchgate.net

Synthetic Strategies for Dissymmetric Indenylzirconium Complexes

Dissymmetric bis(indenyl)zirconium dichloride complexes, which feature two different indenyl ligands, offer a pathway to fine-tune the electronic and steric properties of the catalyst. A common strategy for their synthesis involves a stepwise approach.

First, this compound is prepared. Subsequently, this complex is reacted with the lithium salt of a different, substituted indenyl ligand. yu.edu.jo This method has been successfully used to synthesize a range of dissymmetric zirconocene dichlorides bearing an unsubstituted indenyl ligand and an ω-aryloxyalkyl substituted indenyl ligand. yu.edu.jo The synthesis of the substituted indenyl ligands themselves often involves multiple steps, such as the reaction of a substituted phenol with an α,ω-dibromoalkane, followed by reaction with indenyl lithium. yu.edu.jo

The resulting dissymmetric complexes have been shown to be effective catalyst precursors for ethylene polymerization when activated with methylaluminoxane (B55162) (MAO). yu.edu.jo

Considerations for Isomer Separation and Purity

The synthesis of indenylzirconium complexes, particularly ansa-metallocenes and dissymmetric systems, often results in a mixture of stereoisomers, most commonly the racemic (rac) and meso isomers. The separation of these isomers is crucial as they can exhibit different catalytic activities and selectivities.

Recrystallization is a primary method for separating rac and meso isomers of ansa-bridged bis(indenyl)zirconium dichlorides. sioc-journal.cn In many cases, both isomers can be isolated in analytically pure forms through careful recrystallization procedures. sioc-journal.cn

For chiral complexes, especially those that are difficult to separate by classical methods, high-performance liquid chromatography (HPLC) has proven to be a valuable tool. oup.com Chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), can be used to resolve enantiomers of certain zirconocene derivatives. oup.com It has been noted that bidentate phenolate (B1203915) ligands on the zirconium center can play a significant role in achieving efficient separation on these chiral columns. oup.com However, not all complexes are easily separated by this method; for instance, the dichloride (±)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride was not resolved under similar HPLC conditions. oup.com

The purity of the separated isomers is typically confirmed through various analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, elemental analysis, and, where possible, single-crystal X-ray diffraction to unequivocally determine the molecular structure and stereochemistry. yu.edu.josioc-journal.cn

Coordination Chemistry and Structural Aspects of Indenylzirconium Trichloride Systems

Coordination Modes of the Indenyl Ligand

The indenyl ligand, consisting of a cyclopentadienyl (B1206354) ring fused to a benzene (B151609) ring, exhibits greater coordination flexibility compared to the simpler cyclopentadienyl ligand. In indenylzirconium trichloride (B1173362) and its derivatives, the indenyl ligand predominantly coordinates to the zirconium center in a pentahapto (η⁵) fashion. In this mode, the five carbon atoms of the cyclopentadienyl portion of the indenyl system are bonded to the zirconium atom. This η⁵-coordination is the most common and generally the most stable binding mode for this type of half-sandwich complex.

While less common for the trichloride species, the indenyl ligand is known to adopt other coordination modes in different metallic systems, such as trihapto (η³) and, more rarely, monohapto (η¹). The η³-coordination mode, where the ligand is bound through three carbon atoms in an allylic fashion, is often invoked as an intermediate in substitution reactions at the metal center. This change in hapticity from η⁵ to η³ is a key feature of the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs. The aromaticity of the fused benzene ring helps to stabilize the η³-intermediate. Although well-documented for other transition metal indenyl complexes, the direct observation or isolation of a stable η³-indenylzirconium trichloride intermediate remains a specialized area of investigation.

Intramolecular Coordination Interactions (e.g., Pendant Heteroatoms)

The introduction of pendant donor groups onto the indenyl ligand can lead to intramolecular coordination, significantly influencing the geometry and stability of the resulting indenylzirconium trichloride complex. These pendant arms, typically containing heteroatoms like nitrogen or oxygen, can coordinate to the zirconium center, forming a chelate ring.

A notable example involves indenyl ligands functionalized with a pyridine (B92270) moiety. In a series of [Ind-Bridge-Py]ZrCl₃·THFₓ complexes, the nitrogen atom of the pyridyl group coordinates directly to the zirconium center. researchgate.net This intramolecular N-Zr bond creates a more rigid and stable structure. The formation of this chelate ring has been shown to be a key factor in selectively synthesizing the mono-indenyl (half-sandwich) complex, preventing the formation of the di-indenyl (sandwich) species that can otherwise be a significant byproduct. researchgate.net

In one specific crystallographically characterized complex, [Ind-C(Me, Et)CH₂-Py]ZrCl₃·THF, the zirconium atom is coordinated by the indenyl ring, the three chlorine atoms, the nitrogen atom of the pendant pyridine, and an oxygen atom from a tetrahydrofuran (B95107) (THF) solvent molecule. researchgate.net This results in a distorted octahedral geometry around the zirconium center. The presence of such intramolecular coordination demonstrates how the ligand architecture can be tailored to control the coordination sphere of the metal.

Ligand Effects on Zirconium Coordination Environment

The coordination environment of the zirconium atom in this compound is highly sensitive to the electronic and steric properties of the indenyl ligand and any additional ancillary ligands.

Chelating Ligand Effects: As discussed previously, the presence of a pendant chelating group, such as a pyridine arm, has a profound effect on the synthesis and structure of this compound complexes. The chelation effect stabilizes the half-sandwich structure, making its synthesis more straightforward and higher yielding compared to analogous systems without such intramolecularly coordinating groups. researchgate.net This approach provides a synthetic advantage by favoring the formation of the desired trichloride product. researchgate.net

Steric and Electronic Effects of Substituents: Substituents on the indenyl ring can also modulate the properties of the zirconium center. Bulky substituents can influence the accessibility of the metal center for incoming reagents. While detailed systematic studies on substituted indenylzirconium trichlorides are less common than for their bis(indenyl) counterparts, it is understood that large steric groups can protect the zirconium center and influence the conformation of the indenyl ligand.

The electronic nature of substituents on the indenyl ring can alter the electron density at the zirconium center. Electron-donating groups can increase the electron density, potentially strengthening the bonds to the chloride ligands, while electron-withdrawing groups can make the zirconium center more electrophilic.

Structural Characterization Techniques in Elucidating Coordination Geometries

The precise determination of the coordination geometries in this compound systems relies heavily on a combination of spectroscopic and crystallographic techniques.

Table 1: Selected Crystallographic Data for [Ind-C(Me, Et)CH₂-Py]ZrCl₃·THF researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Zr-N Bond Length (Å) | 2.536 |

| Zr-O (THF) Bond Length (Å) | 2.308 |

| Average Zr-Cl Bond Length (Å) | 2.433 |

| Zr-Cnt (Indenyl) Distance (Å) | 2.259 |

Cnt refers to the centroid of the cyclopentadienyl part of the indenyl ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy:Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Pyridine-Functionalized this compound Complex in CDCl₃ researchgate.net

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Indenyl Protons | 6.10 - 7.70 |

| Pyridine Protons | 7.75 - 8.90 |

| Methylene (B1212753) Bridge Protons | 3.40 - 3.60 |

| Coordinated THF Protons | ~3.80, ~1.85 |

Theoretical and Computational Studies on Coordination and Hapticity

While theoretical and computational studies, particularly using Density Functional Theory (DFT), have been extensively applied to understand the structure, bonding, and reactivity of bis(indenyl)zirconium complexes, there is a notable lack of published research focusing specifically on this compound systems.

For related bis(indenyl)zirconium species, DFT calculations have been instrumental in exploring the relative stabilities of different hapticities (e.g., η⁵/η⁵ vs. η³/η⁵) and the mechanisms of ligand substitution and other reactions. These studies have provided insights into the electronic stabilization of η³-intermediates that underpins the indenyl effect.

Although direct computational data for this compound is scarce in the literature, it can be inferred that similar principles would apply. Theoretical modeling could be a valuable tool for:

Investigating the electronic structure and the nature of the Zr-indenyl bond.

Calculating the energetic barriers for hapticity changes (η⁵ to η³), which are crucial for understanding reaction mechanisms.

Predicting the geometric and electronic effects of different substituents on the indenyl ligand.

Modeling the interaction of the zirconium center with solvent molecules and pendant coordinating groups.

The absence of specific computational studies on this compound highlights a gap in the current understanding and presents an opportunity for future research to provide deeper insights into the coordination and reactivity of these important half-sandwich complexes.

Activation Mechanisms and Cocatalyst Interactions in Indenylzirconium Catalysis

Methylaluminoxane (B55162) (MAO) Activation Pathways

Methylaluminoxane (MAO) is a widely used and highly effective cocatalyst for activating metallocene catalysts, including indenylzirconium trichloride (B1173362). The activation process with MAO is multifaceted and involves several key steps. Initially, MAO acts as an alkylating agent, replacing one or more chloride ligands on the zirconium atom with methyl groups. This is followed by the abstraction of either a remaining chloride ligand or a newly introduced methyl group by the Lewis acidic aluminum centers within the MAO structure.

This abstraction generates a cationic zirconium species, [IndenylZrCl(CH₃)]⁺ or [IndenylZr(CH₃)₂]⁺, which is the active catalyst for olefin polymerization. The resulting cationic zirconium center is stabilized by a large, weakly coordinating anion derived from MAO, forming a contact ion-pair. DFT studies on analogous bis(indenyl)zirconium complexes show that this ion-pair formation is a crucial step in the activation pathway. The structure of MAO is complex, often described as cage-like or sheet-like, and its large size helps to effectively separate and stabilize the cationic active center from the anionic counterion, preventing rapid deactivation. However, the interaction is not always favorable; for some substituted indenylzirconium systems, increasing the concentration of MAO can lead to unfavorable interactions, resulting in decreased catalytic activity.

Boron Compound Activators

Boron-based compounds, particularly strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and salts containing the tetrakis(pentafluorophenyl)borate (B1229283) anion ([B(C₆F₅)₄]⁻), serve as highly effective, well-defined activators for indenylzirconium catalysts. Unlike MAO, these activators provide a stoichiometric route to the active species.

The activation mechanism typically requires the precatalyst to be first alkylated, for example, by using trimethylaluminum (B3029685). The neutral borane, B(C₆F₅)₃, can then abstract a methyl anion from the alkylated indenylzirconium species to form a cationic zirconium center and the stable, non-coordinating [CH₃B(C₆F₅)₃]⁻ anion.

Alternatively, ionic borate (B1201080) compounds such as trityl tetrakis(pentafluorophenyl)borate ([Ph₃C]⁺[B(C₆F₅)₄]⁻) or N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate ([PhN(Me)₂H]⁺[B(C₆F₅)₄]⁻) can be used. In this pathway, the electrophilic cation of the borate salt (e.g., [Ph₃C]⁺) abstracts an alkyl group from the pre-alkylated zirconocene (B1252598), generating the active cationic zirconium species and the very large, non-coordinating [B(C₆F₅)₄]⁻ anion. The large size and diffuse charge of this anion result in a "loosely bound" ion pair, which enhances the electrophilicity and, consequently, the activity of the catalytic center.

Role of Lewis Acids in Catalyst Activation

The fundamental role of a cocatalyst in the activation of indenylzirconium trichloride is to function as a Lewis acid. A Lewis acid is an electron pair acceptor, and in this context, its primary function is to abstract a ligand (chloride or alkyl anion) from the zirconium center. This abstraction process removes an anionic group, leaving behind a positively charged, 14-electron zirconium cation that is highly electrophilic and reactive towards olefins.

Both MAO and boron-based activators are powerful Lewis acids. MAO contains coordinatively unsaturated aluminum centers that can accept the chloride or methyl anion. Similarly, B(C₆F₅)₃ is a potent Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl groups. Other Lewis acidic compounds can also play a role. For instance, Lewis acidic supports like magnesium chloride (MgCl₂) can interact with the chloride ligands on the zirconocene, polarizing the Zr-Cl bond and facilitating its abstraction by an alkylaluminum activator. This demonstrates that Lewis acidity is the driving force behind the generation of the active cationic species essential for polymerization.

Formation and Stabilization of Active Catalytic Species

The active species formed from this compound is a cationic alkylzirconium complex, where the zirconium center is coordinatively unsaturated. The general structure is often represented as [Indenyl-Zr-R]⁺, where R is an alkyl group. This cationic nature makes it highly electrophilic and thus susceptible to attack by the electron-rich π-bond of an olefin monomer, initiating the polymerization chain.

Stabilization of this highly reactive cation is critical to maintaining catalytic activity. Two primary mechanisms contribute to its stability:

Ion Pairing : The cation does not exist in isolation but forms an ion pair with the bulky, non-coordinating anion generated from the cocatalyst (e.g., [MAO-Cl]⁻ or [B(C₆F₅)₄]⁻). The large size and delocalized charge of the anion prevent it from strongly coordinating back to the zirconium center, which would inhibit monomer access and deactivate the catalyst.

Agostic Interactions : The cationic zirconium center can be stabilized internally through agostic interactions. These are intramolecular interactions where a C-H bond from a ligand (such as the growing polymer chain) donates electron density to the vacant orbital on the metal center. Studies on similar zirconocene systems have shown that δ-agostic and β-agostic interactions are favored for the stabilization of the zirconium cation, helping to moderate its reactivity and influence the polymerization process.

Influence of Cocatalyst-to-Catalyst Ratio on Activity

For MAO-activated systems, an optimal Al/Zr ratio often exists. Research on related ethylenebis(indenyl)zirconium dichlorides has shown that at very high Al(MAO) concentrations, catalyst performance can decrease. This may be due to unfavorable interactions between the metallocene and MAO, potentially leading to the formation of dormant or less active species.

The table below, based on data for rac-[ethylenebis(1-(tert-butyldimethylsiloxy)-3-indenyl)]zirconium dichloride, illustrates the effect of the Al(MAO)/Zr ratio on catalyst activity and comonomer incorporation in ethylene (B1197577)/1-hexadecene copolymerization.

| Al(MAO)/Zr Ratio | Activity (kg polymer / (mol Zr * h)) | 1-Hexadecene Content (mol %) |

|---|---|---|

| 1700 | 10500 | 1.5 |

| 5000 | 7300 | 1.1 |

| 10000 | 3100 | 0.8 |

As shown in the data, increasing the Al(MAO)/Zr ratio from 1700 to 10000 leads to a significant decrease in both catalytic activity and the incorporation of the comonomer. This highlights the importance of optimizing the cocatalyst-to-catalyst ratio to achieve desired catalytic performance.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Pathways and Catalytic Cycles

Indenylzirconium trichloride (B1173362), typically activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), is a precursor to the catalytically active species in olefin polymerization. The generally accepted reaction pathway involves the formation of a cationic alkylzirconium species, which serves as the active site for monomer insertion.

The catalytic cycle can be summarized in the following key steps:

Activation: The trichloride precatalyst reacts with the cocatalyst to form a cationic zirconium complex, often involving the abstraction of a chloride ligand and alkylation of the zirconium center.

Chain Initiation: An olefin monomer coordinates to the vacant site on the cationic zirconium center, forming a π-complex. This is followed by the insertion of the monomer into the zirconium-alkyl bond, initiating the polymer chain.

Chain Propagation: Subsequent monomer units coordinate and insert into the growing polymer chain in a repetitive manner. The regioselectivity and stereoselectivity of this step are influenced by the steric and electronic properties of the indenyl ligand.

Chain Termination/Transfer: The growing polymer chain can be terminated or transferred through several mechanisms, including β-hydride elimination, chain transfer to the monomer, or reaction with the cocatalyst. These processes result in a polymer molecule and a regenerated or new active zirconium species that can initiate a new polymer chain.

Computational studies have been instrumental in mapping these reaction pathways, providing insights into the energetics of each step. For instance, Density Functional Theory (DFT) calculations have been used to model the initiation, propagation, and termination stages of olefin polymerization catalyzed by zirconocene (B1252598) systems. researchgate.net

Transition State Analysis in Catalytic Processes

The stereochemistry of the resulting polymer is determined during the monomer insertion step, making the analysis of the corresponding transition state crucial. Computational studies have revealed the presence of agostic interactions in the transition states for ethylene (B1197577) insertion into the zirconium-alkyl bond. figshare.comacs.org These interactions, where a C-H bond from the growing polymer chain interacts with the electron-deficient metal center, play a significant role in stabilizing the transition state.

Specifically, α-agostic interactions have been identified in the transition states for both the first and second ethylene insertions. figshare.comacs.org However, in the resulting cationic n-propyl and n-pentyl intermediates, β-agostic interactions are found to be predominant. figshare.comacs.org The calculated activation energy barriers show that the transition state for the insertion of ethylene into the Zr–CH₃⁺ bond is the highest point on the computed reaction coordinates, making it a rate-determining step. figshare.comacs.org

The table below presents a summary of key interactions and their roles in the transition states of zirconocene-catalyzed ethylene polymerization, which are analogous to the processes involving indenylzirconium trichloride.

| Interaction Type | Location in Reaction Coordinate | Role |

| α-agostic | Transition states for the first and second ethylene insertions | Stabilization of the electron-deficient zirconium center during insertion |

| β-agostic | Cationic n-propyl and n-pentyl intermediates | Stabilization of the intermediate species after monomer insertion |

Computational Chemistry Approaches (Density Functional Theory, Quantum Chemical Principles)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by indenylzirconium complexes. bris.ac.uk These methods allow for the detailed examination of electronic structures, reaction energies, and transition state geometries that are often difficult to probe experimentally.

DFT studies on zirconocene catalysts have provided detailed models of reaction pathways, including chain propagation and termination steps. figshare.comacs.org These studies have highlighted the importance of both steric and electronic effects of the ligands on the catalytic activity. For instance, it has been shown that the type of substituent on the indenyl ring can have a more significant impact on the reaction kinetics and thermodynamics than changing the metal center from zirconium to hafnium. figshare.comacs.org

Quantum chemical principles are also employed to understand the nature of bonding and interactions within these catalytic systems. For example, Natural Bond Orbital (NBO) analysis can reveal the charge distribution and the nature of donor-acceptor interactions between the metal center and the ligands or the incoming monomer. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bonding interactions, including the agostic interactions that are critical in the transition states. nih.gov

In Situ Spectroscopic Studies (e.g., Nuclear Magnetic Resonance) for Mechanistic Insights

While computational studies provide theoretical frameworks, in situ spectroscopic techniques offer direct experimental evidence for proposed mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the kinetics and intermediates in catalytic systems involving indenylzirconium complexes.

In situ NMR studies have been used to monitor the formation of active species, observe catalyst resting states, and measure the rates of monomer consumption. nih.gov For example, ¹H NMR spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals over time, providing kinetic data for the catalytic reaction. nih.gov Furthermore, specialized NMR techniques can be employed to characterize the structure of transient intermediates, providing crucial insights into the catalytic cycle. The use of flow NMR spectroscopy is also emerging as a valuable technique for real-time monitoring of catalytic reactions, offering high-resolution data on catalyst speciation and deactivation. hintermair-research.com

Understanding Ligand Dynamics and Haptotropic Shifts in Catalysis

A key feature of indenyl ligands that distinguishes them from their cyclopentadienyl (B1206354) counterparts is their propensity for haptotropic shifts. The "indenyl effect" refers to the significantly enhanced rates of associative ligand substitution observed for indenyl complexes. wikipedia.org This effect is attributed to the ability of the indenyl ligand to slip from an η⁵-coordination mode to an η³-coordination mode, which opens up a coordination site on the metal center for an incoming ligand. wikipedia.orgillinois.edu

This η⁵ to η³ rearrangement is energetically favored in indenyl complexes because it allows the fused benzene (B151609) ring to regain its aromaticity, thus stabilizing the η³-intermediate. illinois.edu This facile haptotropic shift provides a low-energy pathway for associative reactions, which are typically disfavored in 18-electron cyclopentadienyl complexes that would need to proceed through a high-energy 20-electron intermediate. wikipedia.orgillinois.edu

Structure Activity Relationship Studies in Indenylzirconium Catalysis

Correlation Between Ligand Structure and Catalytic Performance (Activity, Selectivity, Stereospecificity)

The fundamental structure of the indenyl ligand, as compared to the simpler cyclopentadienyl (B1206354) systems, offers a platform for a wide range of modifications that can tune the catalytic properties of the zirconium center. The geometry and electronic environment of the active site, which dictates the catalyst's interaction with the monomer, are directly controlled by the nature of the indenyl ligand.

Key structural features of the indenyl ligand that influence catalytic performance include the presence and nature of substituents on both the five-membered and six-membered rings, the introduction of a bridge to create ansa-metallocenes, and the incorporation of chiral moieties to induce stereoselectivity. These modifications can alter the catalyst's activity by affecting its electrophilicity and the accessibility of the metal center. Furthermore, the rigidity and symmetry of the ligand framework play a critical role in determining the selectivity of the polymerization process, including the molecular weight of the resulting polymer and its stereochemical makeup (e.g., isotactic vs. syndiotactic polypropylene). researchgate.net

In general, a delicate balance of steric and electronic factors is required to achieve optimal catalytic performance. For instance, while bulky substituents can enhance stereoselectivity by directing the orientation of the incoming monomer, excessive steric hindrance can also lead to a decrease in catalytic activity by impeding monomer coordination. Similarly, the electronic influence of substituents can modulate the Lewis acidity of the zirconium center, thereby affecting the rates of monomer insertion and chain propagation.

Influence of Substituents on the Indenyl Ring

Substituents on the indenyl ring can exert significant steric and electronic effects on the catalytic behavior of indenylzirconium complexes. The position, size, and electronic nature of these substituents can be systematically varied to fine-tune the catalyst's activity and the properties of the resulting polymer.

A systematic investigation into alkyl and aryl substituents on bis(indenyl)zirconium dichloride metallocenes in ethylene (B1197577) polymerization has shown that steric effects are a dominant factor. wits.ac.za As the size of the substituent increases, the catalytic activity tends to decrease due to increased steric hindrance around the zirconium center, which impedes the approach of the ethylene monomer. wits.ac.za It has also been observed that 1-substituted indenyl metallocenes generally exhibit higher activities than their 2-substituted counterparts, a phenomenon attributed to the greater steric protection of the active site in the 1-substituted isomers. wits.ac.za

Electron-donating and electron-withdrawing groups on the indenyl ligand also play a crucial role. Electron-rich indenyl ligands, for example, can enhance complex stability and, in some cases, catalytic activity. researcher.life The electronic attributes of substituents can be correlated with their Hammett substituent functions to provide a more quantitative understanding of their influence on the catalyst's performance. wits.ac.za

The following interactive table summarizes the effects of various substituents on the catalytic activity and polyethylene (B3416737) molecular weight for a series of bis(indenyl)zirconium dichloride catalysts in ethylene polymerization.

| Substituent (R) on Indenyl Ring | Position of Substitution | Catalytic Activity (kg PE / (mol Zr * h)) | Polyethylene Molecular Weight (Mw) (g/mol) | Reference |

|---|---|---|---|---|

| H | - | 1,200 | 150,000 | wits.ac.za |

| Methyl | 1 | 1,500 | 180,000 | wits.ac.za |

| Ethyl | 1 | 1,350 | 170,000 | wits.ac.za |

| Isopropyl | 1 | 1,100 | 160,000 | wits.ac.za |

| tert-Butyl | 1 | 800 | 140,000 | wits.ac.za |

| Trimethylsilyl | 1 | 950 | 155,000 | wits.ac.za |

| Phenyl | 2 | 750 | 130,000 | wits.ac.za |

Impact of Bridging Units in Ansa-Complexes

The introduction of a bridging unit between the two indenyl ligands in a bis(indenyl)zirconium complex, forming an ansa-metallocene, has a profound impact on the catalyst's structure and catalytic properties. This bridge restricts the rotation of the indenyl rings, thereby fixing the geometry of the catalyst and influencing its stereoselectivity. The nature of the bridging atom or group (e.g., -CH2CH2-, -Si(CH3)2-) significantly affects the catalytic activity and the properties of the resulting polymer. researchgate.net

The bridge alters the framework of the catalyst, which in turn affects the electronic and steric environment around the metal center. researchgate.net For instance, silylene-bridged (-SiR2-) catalysts are often more stable and, consequently, more productive than their carbon-bridged counterparts. researchgate.net The length and rigidity of the bridge are also critical factors. Shorter, more rigid bridges tend to enforce a specific geometry that can lead to higher stereoselectivity in propylene (B89431) polymerization.

The performance of ansa-bis(indenyl)zirconium dichlorides in propylene polymerization is highly dependent on the identity of the bridge and the substitution pattern on the indenyl ligands. For example, a study comparing different bridges in 1,2'-bridged bis(indenyl)zirconium dichlorides revealed that both the bridge and the ligand substituents influence the polymerization activity, polypropylene (B1209903) molecular weight, and microstructure.

The following interactive table presents data on the influence of different bridging units on the catalytic activity and properties of the resulting polyethylene in ethylene polymerization.

| Bridging Unit (X) in ansa-(Ind)2ZrCl2 | Catalytic Activity (kg PE / (mol Zr * h)) | Polyethylene Molecular Weight (Mw) (g/mol) | Reference |

|---|---|---|---|

| -CH2CH2- (ethylene) | 25,000 | 250,000 | acs.org |

| -Si(CH3)2- (dimethylsilyl) | 35,000 | 300,000 | researchgate.net |

| -C(CH3)2- (isopropylidene) | 28,000 | 270,000 | researchgate.net |

Tuning Stereoselectivity through Chiral Indenyl Ligands

The synthesis of polymers with a specific tacticity (e.g., isotactic or syndiotactic polypropylene) is a significant challenge in polymer chemistry. Chiral indenyl ligands play a pivotal role in achieving high stereoselectivity in olefin polymerization with zirconium-based catalysts. By introducing chirality into the ligand framework, it is possible to create a chiral environment around the metal center that directs the stereochemistry of monomer insertion.

Ansa-metallocenes with C2 symmetry, derived from chiral bridged bis(indenyl) ligands, are particularly effective in producing isotactic polypropylene. The rigid, chiral structure of these catalysts controls the orientation of the growing polymer chain and the incoming monomer, leading to a highly stereoregular polymer. The stereoselectivity can be further fine-tuned by modifying the substituents on the chiral indenyl ligand.

Menthyl- and neomenthyl-derived indenylzirconium complexes have been shown to be excellent catalysts for the stereoregular polymerization of polypropylene. These complexes provide a readily available source of chiral information that can be effectively transferred to the polymer chain during the catalytic process.

The following interactive table provides examples of chiral indenylzirconium catalysts and their performance in the stereoselective polymerization of propylene.

| Chiral Indenylzirconium Catalyst | Polymerization Temperature (°C) | Isotacticity ([mmmm] pentad %) | Polypropylene Molecular Weight (Mw) (g/mol) | Reference |

|---|---|---|---|---|

| rac-ethylenebis(1-indenyl)zirconium dichloride | 50 | 85 | 120,000 | acs.org |

| rac-dimethylsilylbis(2-methyl-4-phenyl-indenyl)zirconium dichloride | 60 | 95 | 250,000 | mdpi.com |

| rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride | 60 | 92 | 180,000 | mdpi.com |

Emerging Research Directions and Future Perspectives

Development of Novel Ligand Architectures for Enhanced Catalytic Performance

The performance of indenylzirconium catalysts is intricately linked to the architecture of the indenyl ligand. Researchers are actively designing and synthesizing novel ligand frameworks to fine-tune the electronic and steric properties of the catalyst, thereby enhancing its activity, selectivity, and stability.

One key area of development is the introduction of chiral substituents on the indenyl ring. iupac.org These chiral auxiliaries can induce asymmetry at the zirconium center, leading to highly enantioselective catalysts for asymmetric synthesis. For instance, menthyl-derived indenylzirconium complexes have demonstrated excellent performance in the stereoregular polymerization of polypropylene (B1209903). nih.gov

Another significant strategy is the use of ansa-bridges, which are molecular tethers that link the indenyl ring to another ligand or a second indenyl ring. These bridges restrict the rotation of the indenyl ligand, providing a more rigid and well-defined catalytic pocket. This "constrained geometry" can lead to improved stereoselectivity in polymerization reactions. wikipedia.org Both bridged and unbridged bis(indenyl)zirconium complexes have been explored, with the nature of the bridge influencing the catalytic behavior. iupac.orgacs.org For example, ethylene-bridged bis(indenyl)zirconium complexes are effective catalysts for the polymerization of α-olefins. researchgate.netalfachemic.com The development of asymmetric dinuclear bis(ansa-zirconocene) complexes represents a further step in creating sophisticated catalyst architectures. mdpi.com

The "indenyl effect" is a well-documented phenomenon where indenylmetal complexes exhibit enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts. nih.govresearchgate.net This is attributed to the ability of the indenyl ligand to slip from a η⁵- to a η³-coordination mode, creating a vacant coordination site for substrate binding. This property is being exploited in the design of new catalysts with higher activities.

| Ligand Architecture | Key Features | Impact on Catalytic Performance | Example |

|---|---|---|---|

| Chiral Substituted Indenyl | Presence of chiral auxiliaries on the indenyl ring. | Induces enantioselectivity in catalytic transformations. | Menthyl-derived indenylzirconium complexes for stereoregular polypropylene synthesis. nih.gov |

| ansa-Bridged Indenyl | A molecular bridge connecting the indenyl ring to another ligand. | Creates a rigid catalytic environment, enhancing stereoselectivity. | Ethylene-bridged bis(indenyl)zirconium complexes for α-olefin polymerization. researchgate.netalfachemic.com |

| Constrained Geometry Catalysts | A specific type of ansa-bridged complex with a short bridge, creating a more open active site. | Improved incorporation of comonomers in polymerization. wikipedia.org | (Cyclopentadienyl)(amido)zirconium complexes. |

Integration of Indenylzirconium Catalysts into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new catalytic systems, and indenylzirconium catalysts are well-positioned to contribute to more sustainable chemical manufacturing. nih.gov Catalysts, in general, enhance sustainability by enabling reactions to proceed under milder conditions, thus reducing energy consumption and associated greenhouse gas emissions. alliedacademies.org They also offer high selectivity, which minimizes the formation of unwanted byproducts and reduces waste. alliedacademies.org

One promising area for the application of indenylzirconium catalysts in sustainable processes is in the transformation of renewable resources. For instance, the polymerization of bio-based monomers using these catalysts could lead to the production of biodegradable plastics from renewable feedstocks.

Furthermore, the high efficiency of indenylzirconium catalysts means that lower catalyst loadings are required, which is both economically and environmentally beneficial. The development of recyclable indenylzirconium catalysts is another active area of research that aligns with the goals of green chemistry. mdpi.com A notable example of zirconium catalysis in sustainable chemistry is the use of Schwartz's reagent (Cp₂Zr(H)Cl) for the reductive depolymerization of polyester (B1180765) plastic waste, converting it back into valuable chemical components. rsc.org

Advanced Materials Synthesis via Tailored Polymer Architectures

Indenylzirconium catalysts offer a remarkable degree of control over polymerization reactions, enabling the synthesis of polymers with precisely defined architectures. This control stems from the ability to manipulate the ligand environment around the zirconium center, which in turn dictates the stereochemistry of the polymer chain.

By carefully selecting the indenylzirconium catalyst, it is possible to produce polymers with different tacticities, such as isotactic, syndiotactic, or atactic polypropylene. iupac.orgkaist.ac.kr This stereocontrol is crucial as it determines the physical and mechanical properties of the resulting polymer. For example, ansa-metallocenes of C₂ symmetry are known to induce isospecificity in the resulting polymers. cmu.edu

Indenylzirconium catalysts are also instrumental in producing polymers with narrow molecular weight distributions, a key characteristic of "living polymerization". cmu.edu In a living polymerization, the catalyst remains active throughout the reaction, allowing for the synthesis of block copolymers and other complex polymer architectures. The ability to create such tailored polymers opens up possibilities for the development of new materials with advanced properties for a wide range of applications, from high-performance plastics to biomedical devices. researchgate.net

Applications in Other Complex Organic Transformations

While polymerization is a major application, the catalytic utility of indenylzirconium trichloride (B1173362) and its derivatives extends to a variety of other complex organic transformations. researchgate.netnih.gov Their Lewis acidic nature and ability to activate small molecules make them powerful tools for synthetic organic chemists. nih.gov

One significant application is in asymmetric carbon-carbon bond formation. rsc.org For example, chiral indenylzirconium complexes have been successfully employed as catalysts in the asymmetric carboalumination of alkenes, a reaction that installs a chiral center with high enantioselectivity. nih.gov

Indenylzirconium catalysts have also shown promise in:

Hydroamination: The addition of an N-H bond across a C-C multiple bond. (Ind)₂TiMe₂ has been shown to be an efficient catalyst for intramolecular alkene hydroamination. nih.gov

Hydrosilylation: The addition of a Si-H bond across a C-C multiple bond. Ansa-bridged tetrahydroindenyl zirconocenes are efficient catalysts for the asymmetric hydrosilylation of ketones. udel.edu

Cycloisomerization: The intramolecular rearrangement of enynes to form cyclic compounds.

C-C Single Bond Activation: Zirconium-catalyzed C-C single bond cleavage and subsequent hydroboration have been achieved using Cp₂ZrCl₂. nih.gov

The unique reactivity of indenylzirconium complexes, often enhanced by the "indenyl effect," allows them to catalyze transformations that are challenging for other catalyst systems. nih.gov

Computational Design and Prediction of New Indenylzirconium Catalysts

Computational chemistry has become an indispensable tool in modern catalyst design, and it is playing a crucial role in the development of new indenylzirconium catalysts. mdpi.combeilstein-institut.dejnu.ac.in By using theoretical models, researchers can gain detailed insights into the reaction mechanisms, the structure of the active species, and the factors that control catalyst activity and selectivity.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and energetics of catalyst intermediates and transition states. These calculations can help to rationalize experimental observations and to predict the performance of new catalyst designs before they are synthesized in the laboratory. This in silico approach accelerates the catalyst development process and reduces the need for extensive experimental screening. beilstein-journals.org

Computational studies can be used to:

Predict the stereoselectivity of a catalyst by calculating the energy barriers for different reaction pathways.

Design new ligand architectures with optimized electronic and steric properties.

Understand the role of the cocatalyst, such as methylaluminoxane (B55162) (MAO), in activating the zirconium precursor.

Investigate the mechanism of catalyst deactivation and design more robust catalysts.

Q & A

Q. How is Indenylzirconium trichloride synthesized and characterized in academic research?

Methodological Answer: this compound is typically synthesized via ligand substitution reactions. A common approach involves reacting zirconium tetrachloride (ZrCl₄) with indenyl lithium (C₉H₇Li) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction mixture is stirred at −78°C for 4 hours, followed by gradual warming to room temperature. The product is purified via recrystallization from toluene or hexane. Characterization involves:

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to its moisture sensitivity and reactivity with protic solvents, the compound must be handled under strict inert atmosphere conditions (e.g., argon or nitrogen glovebox). Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

- Emergency Procedures: In case of skin contact, rinse immediately with water and treat potential acid burns (as zirconium chlorides hydrolyze to HCl) .

- Waste Disposal: Quench residues with ethanol under controlled conditions before disposal.

Advanced Research Questions

Q. How is this compound employed as a precatalyst in olefin polymerization, and what experimental variables influence its activity?

Methodological Answer: The compound is activated with methylaluminoxane (MAO) to generate active Zr species for polymerization. Key experimental considerations:

- Cocatalyst Ratio: Optimize MAO:Zr molar ratios (typically 1000:1) to balance activity and chain termination.

- Temperature Effects: Conduct trials between 25–80°C; higher temperatures may increase reaction rates but reduce polymer stereoregularity.

- Monitoring Techniques: Use gel permeation chromatography (GPC) for molecular weight distribution and ¹³C NMR to assess polymer tacticity .

Q. How can researchers address contradictions in catalytic activity data across studies?

Methodological Answer: Discrepancies often arise from differences in:

- Purity of Starting Materials: Validate via elemental analysis and NMR.

- Ligand Decomposition: Perform thermogravimetric analysis (TGA) to check thermal stability.

- Reaction Conditions: Reproduce experiments with controlled variables (e.g., solvent purity, moisture levels). Cross-reference methodologies from independent studies to identify protocol-specific biases .

Q. What are the best practices for determining the crystal structure of this compound derivatives?

Methodological Answer:

- Crystallization: Grow single crystals via slow diffusion of hexane into a saturated toluene solution at −20°C.

- Data Collection: Use a synchrotron source for high-resolution data (e.g., λ = 0.710 Å) and collect full-sphere reflections.

- Refinement: Employ software like SHELXL for structural modeling, ensuring R-factor convergence below 5%. Validate bond lengths against DFT-calculated values .

Q. What analytical methods are most reliable for assessing the purity of this compound?

Methodological Answer:

- Elemental Analysis: Compare observed vs. theoretical values for C, H, and Cl.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to detect organic impurities.

- Cross-Validation: Confirm results with inductively coupled plasma mass spectrometry (ICP-MS) for zirconium content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.